molecular formula C24H23N3O2S2 B11982964 (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11982964
M. Wt: 449.6 g/mol
InChI Key: OWDLGMUIGXKSRI-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring fused with a pyrazole moiety, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone.

    Thiazolidinone Ring Formation: The thiazolidinone ring is formed by the reaction of an α-halo ketone with thiourea.

    Condensation Reaction: The final step involves the condensation of the pyrazole derivative with the thiazolidinone derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound exhibits significant antimicrobial and anti-inflammatory activities. It has been tested against various bacterial and fungal strains, showing promising results.

Medicine

In medicine, the compound is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable lead compound for further research and development.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can bind to DNA and interfere with the replication process in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern on the aromatic rings, which can significantly influence its biological activity and pharmacokinetic properties. The presence of the ethoxy and methyl groups can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O2S2/c1-4-26-23(28)21(31-24(26)30)14-18-15-27(19-9-7-6-8-10-19)25-22(18)17-11-12-20(29-5-2)16(3)13-17/h6-15H,4-5H2,1-3H3/b21-14-

InChI Key

OWDLGMUIGXKSRI-STZFKDTASA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.